molecular formula C5H2F3NOS B2998504 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde CAS No. 1822992-91-5

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Cat. No.: B2998504
CAS No.: 1822992-91-5
M. Wt: 181.13
InChI Key: HRMRACKJMKQKHK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a thiazole ring, with an aldehyde functional group at the 5-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, in vapor-phase reactions at high temperatures is a well-known approach .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid.

    Reduction: 4-(Trifluoromethyl)-1,2-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-11-4(3)2-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRACKJMKQKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822992-91-5
Record name 4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde
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